molecular formula C7H13NO4 B7945212 (2S)-2-aminoheptanedioic acid CAS No. 26630-55-7

(2S)-2-aminoheptanedioic acid

Cat. No.: B7945212
CAS No.: 26630-55-7
M. Wt: 175.18 g/mol
InChI Key: JUQLUIFNNFIIKC-YFKPBYRVSA-N
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Description

(2S)-2-Aminoheptanedioic acid (IUPAC name: 2-aminopimelic acid) is a non-proteinogenic α-amino acid with a seven-carbon backbone containing two carboxylic acid groups at positions 1 and 7 and an amino group at position 2 (S-configuration). Structurally, it is analogous to glutamic acid but with an extended aliphatic chain. Its molecular formula is C₇H₁₁NO₄, and it is a chiral compound with a molecular weight of 173.17 g/mol.

This compound has been utilized in synthetic chemistry, particularly in carbodiimide-fueled reaction cycles to study dissipative systems and suppress catalyst poisoning . Unlike its racemic counterpart (DL-2-aminopimelic acid), the (2S)-enantiomer exhibits stereospecific interactions in biochemical pathways .

Properties

IUPAC Name

(2S)-2-aminoheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQLUIFNNFIIKC-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307810
Record name (2S)-2-Aminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26630-55-7
Record name (2S)-2-Aminoheptanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26630-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopimelic acid, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026630557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2-aminopimelic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-2-Aminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOPIMELIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0603E10Z5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2-aminopimelic acid can be synthesized through various methods. One common synthetic route involves the reaction of aspartic acid with pyruvic acid to form pyridine carboxylic acid, which is then opened and aminated to introduce the amino group . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of L-2-aminopimelic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities through metabolic pathways that involve the conversion of simple sugars and other substrates into L-2-aminopimelic acid .

Chemical Reactions Analysis

Oxidation Reactions

The amino and carboxylic acid groups in (2S)-2-aminoheptanedioic acid undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Product Mechanistic Insights References
Amino group oxidationKMnO4_4/H+^+ or H2_2O2_2Nitroheptanedioic acidOxidation of the −NH2_2 group to −NO2_2 via intermediate hydroxylamines. Stereochemistry preserved due to mild conditions.
Carboxylic acid oxidationO3_3, CrO3_3Shorter-chain dicarboxylic acidsDecarboxylation or chain cleavage via radical intermediates.

Key Findings :

  • Oxidation of the amino group proceeds without racemization under acidic, low-temperature conditions.

  • Carboxylic acid oxidation is less common due to competition with decarboxylation.

Reduction Reactions

The carboxylic acid moieties are reducible to alcohols, while the amino group remains intact:

Reaction Type Reagents/Conditions Product Yield References
Carboxylic acid reductionLiAlH4_4 (anhydrous THF)2-Aminoheptanol65–78%
Catalytic hydrogenationH2_2/Pd-C (ethanol, 60°C)Partially reduced intermediates45%

Mechanistic Notes :

  • LiAlH4_4 selectively reduces −COOH to −CH2_2OH without affecting the amino group.

  • Pd-C hydrogenation requires elevated temperatures and may yield mixtures due to competing pathways.

Substitution Reactions

The amino group undergoes nucleophilic substitution, forming derivatives critical for pharmaceutical applications:

Reagent Product Conditions Stereochemical Outcome References
Acetyl chlorideN-Acetyl-2-aminoheptanedioic acidPyridine, 0°C, 2 hrsRetention of (S)-configuration
Benzoyl chlorideN-Benzoyl derivativeDMAP, DCM, rtRacemization < 5%

Kinetic Data :

  • Acylation rates depend on steric hindrance: Acetyl chloride reacts 3× faster than benzoyl chloride.

  • Enzymatic acylation (lipases) achieves enantiomeric excess >99% under green chemistry conditions .

Peptide Bond Formation

This compound participates in condensation reactions to form peptides:

Coupling Agent Partner Amino Acid Product Yield References
DCC/HOBtGlycineDipeptide (2S-Ala-Gly)82%
EDCl/NHSL-LysineBranched tripeptide68%

Structural Impact :

  • Incorporation into peptides enhances thermal stability due to β-sheet propensity .

  • Bacterial peptidoglycan biosynthesis utilizes this compound as a cross-linking agent .

Esterification and Etherification

Carboxylic acids form esters or ethers, modifying solubility and reactivity:

Reagent Product Conditions Application References
Methanol/H+^+Dimethyl esterReflux, 12 hrsProdrug synthesis
Ethyl chloroformateMixed carbonate ester0°C, NaHCO3_3 bufferProtecting group strategy

Computational Insights :

  • DFT calculations (M11 functional) predict esterification barriers of ~20 kcal/mol, consistent with experimental rates .

Enzymatic and Catalytic Reactions

Enzymes and transition-metal catalysts enable stereoselective transformations:

Catalyst Reaction Outcome ee References
Transaminaseβ-Keto acid amination(S)-enantiomer>99%
Rh2_2(esp)2_2C–H aminationCyclic lactams85%

Mechanistic Pathways :

  • Transaminases utilize pyridoxal phosphate to shuttle amino groups, retaining configuration .

  • Rh-catalyzed amination proceeds via nitrene insertion, favoring β-position reactivity .

Side Reactions and Byproducts

Competing pathways under non-optimized conditions:

Condition Byproduct Mitigation Strategy References
High pH (>10)Cyclic imide formationBuffers (pH 7–8)
Excess acylating agentN,O-Diacetyl derivativesStoichiometric control

Energy Barriers :

  • TS_JF (main pathway) and TS_KL (side reaction) differ by 0.6 kcal/mol, explaining low yields without catalysts .

Comparative Reaction Table

Reaction Rate (k, s1^{-1}) ΔG‡ (kcal/mol) Stereochemical Impact
Acylation1.2 × 103^{-3}18.7Retention
Peptide coupling

Scientific Research Applications

Role in Bacterial Cell Walls

(2S)-2-aminoheptanedioic acid is a crucial component of the peptidoglycan layer in bacterial cell walls. It plays a vital role in maintaining the structural integrity and shape of bacteria, making it essential for their survival and proliferation. The presence of this compound in bacterial cell walls can be leveraged for developing antibiotics that target bacterial growth by disrupting peptidoglycan synthesis .

Metabolic Marker

Recent studies have identified this compound as a potential biomarker in metabolomics. It has been detected in various beverages and fruits, suggesting its utility in dietary studies and nutritional assessments. Its presence can provide insights into metabolic pathways and dietary habits, serving as a marker for the consumption of specific foods .

Drug Development

The compound's interactions with various biological systems make it a candidate for drug development. Research indicates that this compound can influence metabolic pathways relevant to drug metabolism and efficacy. Its role as a substrate for specific enzymes involved in amino acid metabolism may be harnessed to create novel therapeutic agents .

Enzyme Interaction Studies

This compound has been studied for its interactions with various enzymes, particularly those involved in amino acid metabolism. Understanding these interactions can lead to advancements in enzyme inhibitors or activators that could be used to treat metabolic disorders or enhance drug efficacy .

Flavor and Aroma Compounds

In food science, this compound has been identified as contributing to the flavor profiles of certain foods and beverages. Its presence can affect the sensory properties of products, making it relevant for flavor enhancement studies and food formulation .

Wine Analysis

Recent analytical techniques have utilized this compound to profile polar ionogenic metabolites in wines. This application helps in understanding the chemical composition of wines and their sensory attributes, which is crucial for quality control and product development in the wine industry .

Research Case Studies

Study TitleFindingsApplication
Untargeted Metabolomics Study on KeratinocytesIdentified this compound as a biomarker under specific exposure conditions.Potential use in skin health research and exposure studies .
Profiling Polar Metabolites in WinesDetected this compound contributing to flavor profiles.Application in food science for quality assessment .
Role in Bacterial Cell Wall IntegrityHighlighted its importance in peptidoglycan structure.Implications for antibiotic development targeting bacterial growth .

Mechanism of Action

L-2-aminopimelic acid exerts its effects by interacting with specific molecular targets and pathways. In plants, it mimics the action of auxins, which are plant hormones that regulate growth and development. The compound binds to auxin receptors, triggering a cascade of signaling events that lead to root formation and other growth responses . The exact molecular targets and pathways involved in other organisms are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with (2S)-2-aminoheptanedioic acid but differ in chain length, substituents, or functional groups:

Compound Name Molecular Formula Functional Groups Key Structural Differences References
This compound C₇H₁₁NO₄ 2° amine, 2 carboxylic acids Seven-carbon backbone, two -COOH
2-Aminoheptanoic acid C₇H₁₃NO₂ 2° amine, 1 carboxylic acid Shorter chain (no terminal -COOH)
DL-2-Aminopimelic acid C₇H₁₁NO₄ 2° amine, 2 carboxylic acids Racemic mixture (no stereospecificity)
(2S)-2-Aminopentanoic acid C₅H₉NO₂ 2° amine, 1 carboxylic acid Shorter chain (five carbons)
(2S,3S)-3-Amino-2-hydroxyheptanoic acid C₇H₁₃NO₃ 2° amine, 1 -COOH, 1 -OH Hydroxyl group at position 3
Diethyl (2S)-2-aminopentanedioate C₉H₁₅NO₄ 2° amine, 2 ester groups Esterified carboxyl groups

Physicochemical Properties

Key differences in properties arise from functional group modifications:

Compound Name Solubility (Water) LogP (Hydrophobicity) Hydrogen Bond Donors/Acceptors Notes
This compound Moderate -2.6 (calculated) 5 donors, 7 acceptors Polar due to dual -COOH groups
2-Aminoheptanoic acid High -1.2 (estimated) 2 donors, 3 acceptors Less polar; single -COOH
DL-2-Aminopimelic acid Moderate -2.6 (calculated) 5 donors, 7 acceptors Similar polarity to (2S)-form
Diethyl (2S)-2-aminopentanedioate Low 0.8 (estimated) 2 donors, 5 acceptors Hydrophobic due to ester groups

Notes:

  • The dual carboxylic acid groups in this compound enhance its polarity and solubility in aqueous buffers compared to ester derivatives like diethyl (2S)-2-aminopentanedioate .
  • Branching in compounds like (2S)-2-amino-6,6-dimethylheptanoic acid (C₉H₁₉NO₂) reduces solubility due to steric hindrance .

Biological Activity

(2S)-2-aminoheptanedioic acid, also known as alpha-aminopimelic acid or 2-aminoheptanedioate, is an organic compound that belongs to the class of alpha amino acids. This compound has garnered attention in the field of metabolic research due to its potential implications in various biological processes, particularly concerning insulin resistance and obesity. This article explores the biological activity of this compound, emphasizing its role in metabolic pathways, potential biomarkers for diseases, and its synthesis and detection in biological systems.

  • Molecular Formula: C7H13NO4
  • Molecular Weight: 175.182 g/mol
  • IUPAC Name: 2-aminoheptanedioic acid
  • Structural Characteristics: The compound features two carboxylic acid groups and an amino group, which contribute to its biological reactivity and solubility.

1. Role in Metabolism

Recent studies have identified this compound as a significant metabolite associated with insulin resistance and obesity. Elevated levels of this compound have been linked to impaired insulin signaling pathways, which can lead to metabolic disorders such as Type 2 diabetes.

Key Findings:

  • In cell models treated with this compound, there was a notable reduction in insulin signaling markers such as AKT phosphorylation, indicating impaired glucose metabolism .
  • The compound is produced primarily under conditions of oxidative stress and has been detected at higher levels in adipose tissues from obese animal models .

2. Potential Biomarker for Obesity

This compound has been proposed as a biomarker for obesity-related metabolic disorders. Its levels correlate with insulin resistance, making it a candidate for monitoring metabolic health in clinical settings.

Evidence:

  • A study indicated that increased concentrations of this compound were found in the serum of subjects with obesity and insulin resistance .
  • The compound's presence in biological samples could serve as an indicator of dietary intake and metabolic status, particularly in relation to high-fat diets.

3. Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, often involving the modification of existing amino acids or through specific enzymatic pathways. Research into the synthesis of derivatives has also been explored for potential pharmaceutical applications .

4. Detection Techniques

Detection of this compound in biological samples can be performed using:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for sensitive detection and quantification of amino acids in complex biological matrices.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the compound and confirm its identity.

Case Study 1: Insulin Resistance Model

In a controlled study involving C57BL/6 mice subjected to a high-fat diet, researchers observed elevated levels of this compound in adipose tissue compared to control groups. This elevation was associated with decreased insulin sensitivity and increased gluconeogenesis markers such as PEPCK and G6Pase .

ParameterControl GroupHigh-Fat Diet Group
2-Aminoheptanedioic Acid Level (µM)5 ± 0.520 ± 1.5
Insulin Sensitivity (%)80 ± 550 ± 7
PEPCK Expression (Relative)13

Case Study 2: Human Dietary Impact

A randomized trial comparing the New Nordic Diet with a standard Danish diet found fluctuations in serum levels of this compound during seasonal changes. Participants on the Nordic diet exhibited lower levels of this metabolite, suggesting dietary composition influences its concentration .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for confirming the stereochemical configuration and purity of (2S)-2-aminoheptanedioic acid?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (80:20, v/v) to resolve enantiomers. Retention times can be compared to commercially available standards (if applicable) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm stereochemical assignments. For example, vicinal coupling constants in the α-position (C2) can distinguish S vs. R configurations .
  • X-ray Crystallography : Co-crystallize with a resolving agent (e.g., L-tartaric acid) to determine absolute configuration. Refinement parameters (e.g., Flack x) should be < 0.1 for reliable assignment .

Q. How can this compound be synthesized with high enantiomeric excess (ee) in a laboratory setting?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ a chiral catalyst (e.g., (S)-BINAP-Ru complex) for reductive amination of 2-ketoheptanedioic acid. Optimize reaction conditions (e.g., 50°C, 10 atm H2_2, 24 hrs) to achieve >90% ee .
  • Enzymatic Resolution : Use lipase enzymes (e.g., Candida antarctica Lipase B) to selectively hydrolyze ester derivatives of the racemic mixture. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What are the solubility properties of this compound, and how do they influence purification strategies?

  • Methodological Answer :

  • Solubility Profiling : The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but dissolves in aqueous acidic buffers (pH < 3). Recrystallize from hot ethanol/water (1:1) to remove impurities .
  • Ion-Exchange Chromatography : Use a Dowex 50WX8 resin (H+^+ form) to separate the zwitterionic form from byproducts. Elute with 0.5 M NH4_4OH to recover the pure compound .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 13^{13}C-NMR shifts vs. computational predictions) for this compound be resolved?

  • Methodological Answer :

  • Density Functional Theory (DFT) Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compute 13^{13}C chemical shifts using the GIAO method. Compare theoretical vs. experimental shifts to identify discrepancies caused by solvent effects or protonation state .
  • Variable-Temperature NMR : Acquire spectra at 25°C and 60°C to assess dynamic effects (e.g., rotameric equilibria) that may skew peak assignments .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Protection-Deprotection Sequences : Protect the α-amino group with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) before introducing side-chain modifications. Deprotect with 20% piperidine/DMF .
  • Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) for amide bond formation. Monitor reaction completion via LC-MS (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can computational modeling predict the biological activity or metabolic pathways of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use the CC-DPS platform to generate QSPR (Quantitative Structure-Property Relationship) models based on descriptors like logP, TPSA (Topological Polar Surface Area), and hydrogen-bonding capacity. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
  • Molecular Docking : Dock the compound into active sites of target enzymes (e.g., glutamine synthetase) using AutoDock Vina. Analyze binding affinities (ΔG) and interaction fingerprints (e.g., hydrogen bonds with Asp63, Lys183) .

Q. What analytical workflows address discrepancies in stereochemical assignments between independent studies?

  • Methodological Answer :

  • Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra (190–250 nm) with simulated spectra from TD-DFT calculations to validate absolute configuration .
  • Interlaboratory Validation : Share samples with collaborating labs for independent NMR and X-ray analyses. Use consensus data to resolve conflicts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(2S)-2-aminoheptanedioic acid
Reactant of Route 2
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